molecular formula C17H22N4O4S B2791617 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-62-8

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2791617
CAS RN: 850936-62-8
M. Wt: 378.45
InChI Key: DNASXEWGPCPNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known for its unique chemical structure and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves the inhibition of enzymes such as carbonic anhydrase and acetylcholinesterase. This compound binds to the active site of these enzymes and prevents their normal function, leading to the inhibition of physiological processes that are dependent on these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of carbonic acid, which can be beneficial in the treatment of diseases such as glaucoma and epilepsy. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can be beneficial in the treatment of diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide in lab experiments include its potent inhibitory activity against several enzymes, as well as its unique chemical structure. However, the limitations of using this compound include its complex synthesis method and the potential for side effects when used in vivo.

Future Directions

There are several future directions for research on 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide. One direction is to explore its potential as a drug for the treatment of diseases such as glaucoma and epilepsy. Another direction is to investigate its potential as a tool for studying the physiological processes that are dependent on the enzymes that it inhibits. Additionally, further research is needed to explore the potential side effects of this compound and to develop methods for minimizing these side effects.

Synthesis Methods

The synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a complex process that involves several steps. The synthesis begins with the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride to form 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. This intermediate is then reacted with 2-ethylpiperidine to form 2-ethylpiperidin-1-yl-5-methyl-1,3,4-oxadiazole-2-carboxamide. The final step involves the reaction of this intermediate with 4-aminobenzene-1-sulfonyl chloride to form this compound.

Scientific Research Applications

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has been the subject of extensive research due to its potential applications in drug development. This compound has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes play a crucial role in several physiological processes, and their inhibition can lead to the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-3-14-6-4-5-11-21(14)26(23,24)15-9-7-13(8-10-15)16(22)18-17-20-19-12(2)25-17/h7-10,14H,3-6,11H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNASXEWGPCPNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.